molecular formula C12H12N2O B15311125 1-(1-Phenyl-1h-pyrazol-4-yl)prop-2-en-1-ol

1-(1-Phenyl-1h-pyrazol-4-yl)prop-2-en-1-ol

Cat. No.: B15311125
M. Wt: 200.24 g/mol
InChI Key: NDNWIJMIYZCDGM-UHFFFAOYSA-N
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Description

1-(1-Phenyl-1H-pyrazol-4-yl)prop-2-en-1-ol is a compound that belongs to the class of pyrazole derivatives Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(1-Phenyl-1H-pyrazol-4-yl)prop-2-en-1-ol typically involves the condensation of 1-phenyl-1H-pyrazole-4-carboxaldehyde with an appropriate enone under basic conditions. One common method is the Claisen-Schmidt condensation, where the aldehyde reacts with an enone in the presence of a base such as sodium hydroxide in ethanol . The reaction is usually carried out at room temperature and yields the desired product after purification.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and microwave-assisted synthesis can enhance the efficiency and yield of the reaction . These methods allow for better control of reaction conditions and can significantly reduce reaction times.

Chemical Reactions Analysis

Types of Reactions

1-(1-Phenyl-1H-pyrazol-4-yl)prop-2-en-1-ol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a carbonyl compound.

    Reduction: The double bond in the prop-2-en-1-ol moiety can be reduced to form the corresponding saturated alcohol.

    Substitution: The phenyl and pyrazole rings can undergo electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group yields the corresponding ketone, while reduction of the double bond results in the formation of a saturated alcohol .

Mechanism of Action

The mechanism of action of 1-(1-Phenyl-1H-pyrazol-4-yl)prop-2-en-1-ol involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit certain enzymes or receptors involved in disease pathways. The exact molecular targets and pathways can vary depending on the specific application and the structure of the compound .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its specific structural features, such as the presence of both a pyrazole ring and a prop-2-en-1-ol moiety.

Properties

Molecular Formula

C12H12N2O

Molecular Weight

200.24 g/mol

IUPAC Name

1-(1-phenylpyrazol-4-yl)prop-2-en-1-ol

InChI

InChI=1S/C12H12N2O/c1-2-12(15)10-8-13-14(9-10)11-6-4-3-5-7-11/h2-9,12,15H,1H2

InChI Key

NDNWIJMIYZCDGM-UHFFFAOYSA-N

Canonical SMILES

C=CC(C1=CN(N=C1)C2=CC=CC=C2)O

Origin of Product

United States

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